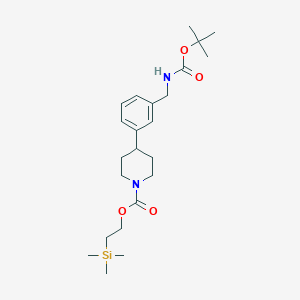

2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate

描述

2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C23H38N2O4Si and its molecular weight is 434.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Compounds with similar structures have been used in the synthesis of peptides , suggesting that this compound may interact with amino acids or proteins.

Mode of Action

It is known that the compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic chemistry to protect amines . The presence of this group suggests that the compound may interact with its targets by releasing the protected amine under certain conditions, which can then participate in further biochemical reactions.

Biochemical Pathways

The compound is likely involved in the synthesis of peptides, as suggested by its structural similarity to other compounds used in peptide synthesis . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min . This suggests that the compound may play a role in the formation of peptide bonds, which are crucial for the structure and function of proteins.

Result of Action

Given its potential role in peptide synthesis , it may contribute to the formation of proteins, which play crucial roles in various cellular functions.

Action Environment

The action of the compound may be influenced by various environmental factors. For instance, the presence of certain solvents can affect the compound’s solubility and stability . Furthermore, the pH and temperature of the environment may influence the compound’s reactivity and the rate of its interactions with its targets.

生化分析

Biochemical Properties

2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other covalent linkages. For instance, it can act as a substrate for proteases and peptidases, which catalyze the cleavage of peptide bonds, thereby aiding in the synthesis and modification of peptides. Additionally, the tert-butoxycarbonyl group serves as a protective group for amino acids, preventing unwanted side reactions during peptide synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit or activate specific signaling pathways by interacting with key signaling molecules, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes changes in the levels of metabolites and the flux of metabolic pathways, which can affect overall cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating their catalytic activity. For instance, it may act as an inhibitor of proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the specific experimental conditions and the duration of exposure. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on biochemical reactions and cellular processes. At higher doses, it can induce toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in physiological functions. Threshold effects have been observed, where the compound’s impact on cellular and biochemical processes becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent breakdown into smaller metabolites. These metabolic reactions can influence the compound’s bioavailability and activity, as well as its overall impact on cellular and biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target cells and tissues. Additionally, binding proteins can sequester the compound within specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the endoplasmic reticulum, where it can participate in protein synthesis and modification. Alternatively, it may be targeted to the mitochondria, where it can influence metabolic processes and energy production .

生物活性

2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl (Boc) protected amino groups and trimethylsilyl (TMS) ethyl groups. The synthetic route often employs techniques such as microwave-assisted reactions and flash column chromatography for purification, yielding high purity products suitable for biological evaluation .

The biological activity of this compound has not been extensively characterized in the literature; however, related compounds have shown promising pharmacological profiles. For instance, similar piperidine derivatives have been investigated for their roles as inhibitors of various enzymes and receptors, potentially influencing pathways involved in cancer and neurodegenerative diseases .

Case Studies

- Inhibition of Enzymatic Activity : In a study evaluating various piperidine derivatives, compounds structurally similar to the target compound were found to inhibit histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression. The IC50 values for these compounds ranged from 14 to 67 nM against specific HDAC isoforms, indicating significant enzymatic inhibition .

- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of piperidine derivatives on cancer cell lines. The results demonstrated that certain analogs induced apoptosis through caspase activation pathways, suggesting that modifications in the side chains (such as those present in our compound) could enhance or diminish cytotoxic effects depending on their structure .

Data Tables

| Compound | IC50 (nM) | Target Enzyme | Biological Effect |

|---|---|---|---|

| Analog A | 14 | HDAC1 | Inhibition |

| Analog B | 67 | HDAC2 | Inhibition |

| Target Compound | TBD | TBD | TBD |

科学研究应用

Synthesis of Bioactive Compounds

One of the primary applications of this compound is as an intermediate in the synthesis of bioactive molecules. For example, it has been utilized in the synthesis of piperidine derivatives that exhibit biological activity against various diseases. The presence of the tert-butoxycarbonyl (Boc) group allows for selective deprotection, facilitating further functionalization of the molecule.

Case Study: Synthesis of Piperidine Derivatives

A study demonstrated the utility of 2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate in synthesizing a series of piperidine derivatives with enhanced pharmacological profiles. The reaction conditions were optimized to achieve high yields and purity, showcasing its effectiveness as a building block in medicinal chemistry .

Drug Development

The compound's structural features make it a candidate for drug development, particularly in creating new analgesics or anti-inflammatory agents. The piperidine moiety is known for its presence in various pharmaceutical agents, making this compound a valuable precursor.

Case Study: Analgesic Development

Research involving this compound led to the discovery of new analgesic agents that target specific pain pathways. The derivatives synthesized showed promising results in preclinical trials, indicating potential therapeutic applications .

Peptide Synthesis

The compound can also be employed in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its ability to protect amino groups during the coupling process is crucial for synthesizing complex peptides that require precise control over amino acid sequences.

Case Study: Peptide Synthesis Optimization

A detailed study focused on optimizing peptide synthesis using this compound as a protecting group for amino acids. The results indicated improved yields and purity when compared to traditional methods, thus highlighting its significance in peptide chemistry .

属性

IUPAC Name |

2-trimethylsilylethyl 4-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O4Si/c1-23(2,3)29-21(26)24-17-18-8-7-9-20(16-18)19-10-12-25(13-11-19)22(27)28-14-15-30(4,5)6/h7-9,16,19H,10-15,17H2,1-6H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKXAIFZRDTPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CCN(CC2)C(=O)OCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。